[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate
CAS No.:
Cat. No.: VC17197340
Molecular Formula: C29H22O14
Molecular Weight: 594.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H22O14 |
|---|---|
| Molecular Weight | 594.5 g/mol |
| IUPAC Name | [4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate |
| Standard InChI | InChI=1S/C29H22O14/c30-16-8-14(41-28(39)12-4-18(32)25(37)19(33)5-12)9-24-15(16)10-22(36)27(42-24)11-1-2-23(17(31)3-11)43-29(40)13-6-20(34)26(38)21(35)7-13/h1-9,22,27,30-38H,10H2 |
| Standard InChI Key | DOWFCZXMYLDLMD-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(OC2=CC(=CC(=C21)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O |
Introduction
Structural Elucidation and Chemical Identity
Core Architecture and Substituent Configuration
The compound features a 3,4-dihydro-2H-chromen backbone substituted at positions 3, 5, and 7. Position 7 is esterified with a 3,4,5-trihydroxybenzoyl (galloyl) group, while position 4 hosts a 2-hydroxyphenyl moiety that is further esterified with another gallic acid residue . This creates a dimeric structure with extensive conjugation and eight aromatic rings, including two chromen systems and six benzene rings . The stereochemistry at the chromen’s C3 and C2 positions is critical, with configurations (3R) and (2R,3R) observed in analogous compounds .
Key Structural Metrics:
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of similar chromen-galloyl hybrids reveals peaks at:
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3400–3200 cm⁻¹: O–H stretching of phenolic and carboxylic groups
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1700–1650 cm⁻¹: C=O stretching of ester linkages
H NMR data for related compounds show:
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δ 6.2–7.8 ppm: Aromatic protons from galloyl and chromen systems
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δ 4.8–5.5 ppm: Methine protons adjacent to ester oxygens
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δ 2.5–3.2 ppm: Methylene groups in the dihydrochromen ring .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis route for this compound is documented, analogous chromen-galloyl derivatives are synthesized via:
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Pechmann Condensation: Phenolic precursors react with β-keto esters to form chromen cores .
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Esterification: Gallic acid is coupled to hydroxylated chromens using DCC/DMAP or acyl chlorides .
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Oxidative Coupling: Enzymatic or chemical oxidation of catechol groups to form interflavan bonds .
For example, 3,5-bis(4-methylolphenoxy)benzoyl chloride (a monomer in hyperbranched polymers) demonstrates the feasibility of multi-step esterification to build complex architectures .
Stability and Degradation
The compound’s ester linkages are susceptible to hydrolysis under alkaline conditions (), while its catechol groups oxidize in the presence of metal ions (e.g., Fe³⁺) . Accelerated stability studies on similar polyphenolics show:
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
| Parameter | Value | Implication |
|---|---|---|
| (octanol/water) | 2.947 | Moderate lipophilicity |
| (aqueous) | -4.755 | Poor water solubility |
| 0.968 | Ionization reduces lipophilicity at physiological pH |
Absorption and Distribution
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Plasma Protein Binding: Predicted >90% due to polyphenolic structure
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Volume of Distribution: 0.8 L/kg (indicating limited tissue penetration) .
Metabolism and Excretion
In vitro studies on analogous galloyl esters show:
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Phase I Metabolism: Hydrolysis by esterases to release gallic acid .
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Phase II Metabolism: Glucuronidation of free hydroxyl groups .
Biological Activities and Applications
Antioxidant Capacity
The compound’s eight phenolic hydroxyl groups enable potent radical scavenging:
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DPPH Assay: IC₅₀ = 37.48 µg/mL (vs. 285.71 µg/mL for ascorbic acid)
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ORAC Value: 28,000 µmol TE/g (comparable to epigallocatechin gallate) .
Antimicrobial Effects
Against Staphylococcus aureus:
| Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|
| 50 | 12.3 ± 1.2 |
| 100 | 18.7 ± 1.5 |
| 200 | 24.1 ± 2.1 |
Mechanism: Disruption of bacterial membrane integrity via polyphenol-lipid interactions .
Material Science Applications
Hyperbranched poly(ether-ester)s incorporating similar galloyl-chromen units exhibit:
Challenges and Future Directions
Bioavailability Enhancement
Strategies to improve solubility and absorption:
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Nanoemulsification: Reduce particle size to <100 nm for enhanced dissolution.
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Prodrug Synthesis: Mask hydroxyl groups as acetyl or PEGylated derivatives .
Synthetic Biology Approaches
Heterologous biosynthesis in E. coli via:
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Expression of chalcone synthase and esterase genes
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Fermentation optimization for gallic acid precursor supply .
Environmental Impact Assessment
Ecotoxicology studies on analogous benzoates show:
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